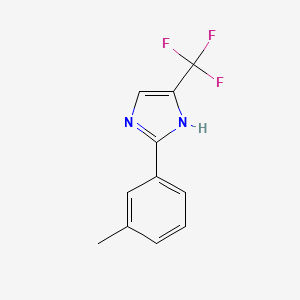

2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole

Description

2-(3-Methylphenyl)-5-(trifluoromethyl)-1H-imidazole is a substituted imidazole derivative characterized by a 3-methylphenyl group at position 2 and a trifluoromethyl (CF₃) group at position 5 of the imidazole ring. The CF₃ group enhances electronegativity and metabolic stability, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c1-7-3-2-4-8(5-7)10-15-6-9(16-10)11(12,13)14/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPMTAYRVMORDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole typically involves the formation of the imidazole ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl and methylphenyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can lead to various substituted imidazole derivatives .

Scientific Research Applications

2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique chemical properties.

Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and thermal stability

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and electronic effects:

*Calculated values based on structural analogs.

Substituent Effects:

- Electron-Withdrawing Groups (CF₃, NO₂): Enhance electrophilicity and stability. CF₃ improves resistance to oxidative degradation compared to NO₂ .

- Electron-Donating Groups (Me, MeO): Increase hydrophobicity (Me) or solubility (MeO). The 3-MePh group in the target compound may improve membrane permeability relative to 4-MeOPh .

- Heterocyclic Additions (Thiazole, Triazole): Compounds with fused heterocycles (e.g., 9a–e in ) exhibit enhanced binding affinity in enzyme assays, suggesting the target compound could be modified for biological applications .

Physicochemical Properties

- Solubility: CF₃-substituted imidazoles are typically soluble in organic solvents (e.g., DCM, THF) but poorly in water . The 3-MePh group in the target compound may reduce aqueous solubility compared to 4-MeOPh analogs .

- Thermal Stability: Melting points for imidazole derivatives range from 120–250°C, influenced by substituent symmetry and crystallinity (e.g., 9c in has a melting point of 198°C) .

Biological Activity

The compound 2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole is a notable member of the imidazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The unique structure of this compound includes:

- 3-Methylphenyl group : Enhances hydrophobic interactions and specificity towards biological targets.

- Trifluoromethyl group : Increases lipophilicity and metabolic stability, allowing for better interaction with hydrophobic regions of proteins and enzymes.

This combination of substituents contributes to the compound's unique biological properties, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed varied activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 1000 µg/mL. Specifically, the trifluoromethyl substituent was crucial for enhancing antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

The anticancer potential of imidazole derivatives has been extensively studied. For instance, compounds containing the imidazole core have been shown to inhibit cell growth in various cancer cell lines. In vitro studies demonstrated that derivatives could induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at specific concentrations . The mechanism often involves the induction of reactive oxygen species (ROS) and cell cycle arrest at the sub-G1 phase.

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes and Receptors : The lipophilic nature allows it to bind effectively to various proteins, modulating their activity.

- Induction of Apoptosis : The compound can trigger apoptotic pathways through ROS generation and mitochondrial dysfunction .

Study on Anticancer Activity

A recent study synthesized several imidazole derivatives and evaluated their anticancer activities against multiple cell lines. Among these, this compound showed promising results in inhibiting tumor growth at low micromolar concentrations. The study utilized MTT assays to assess cell viability and found that specific compounds could significantly reduce cell proliferation .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of imidazole derivatives against resistant bacterial strains. The presence of the trifluoromethyl group was linked to enhanced activity against MRSA, showcasing the compound's potential as a lead candidate for developing new antibacterial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC Values |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | 31.25 - 1000 µg/mL |

| 2-(3-methylphenyl)-1H-imidazole | Structure | Less active due to lack of trifluoromethyl | N/A |

| 5-(trifluoromethyl)-1H-imidazole | Structure | Limited reactivity; lacks methylphenyl group | N/A |

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole, and how are intermediates characterized?

The synthesis typically involves a multi-step protocol:

- Condensation reactions : Aryl aldehydes (e.g., 3-methylbenzaldehyde) react with trifluoromethyl-containing precursors (e.g., trifluoroacetophenone derivatives) in the presence of ammonium acetate (NH₄OAc) as a catalyst under reflux conditions in polar solvents like ethanol or acetic acid .

- Cyclization : The intermediate Schiff base undergoes cyclization at elevated temperatures (80–120°C) to form the imidazole core.

- Characterization : Key intermediates are validated via melting point analysis , FT-IR (to confirm C-F stretches at ~1100–1200 cm⁻¹), ¹H/¹³C NMR (to assign aromatic protons and trifluoromethyl groups), and elemental analysis (to verify purity ≥95%) .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and imidazole NH protons (δ ~12–13 ppm, broad singlet) .

- ¹³C NMR : Confirms trifluoromethyl carbon signals (δ ~120–125 ppm, q, J = 270–280 Hz) and quaternary carbons in the imidazole ring .

- FT-IR : Detects C-F vibrations (1100–1250 cm⁻¹) and NH stretches (~3200 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How can computational methods like molecular docking predict the biological activity of this compound against specific enzyme targets?

- Molecular docking (e.g., AutoDock Vina) predicts binding affinities by simulating interactions between the compound and target proteins (e.g., kinases or proteases).

- Key steps :

- Prepare the ligand (protonation states, energy minimization).

- Define the active site (e.g., ATP-binding pocket for kinases).

- Analyze docking poses for hydrogen bonds (e.g., imidazole NH with catalytic residues) and hydrophobic interactions (e.g., trifluoromethyl with hydrophobic pockets) .

- Example: Analogous imidazole derivatives (e.g., SB203580) show binding to p38 MAP kinase via π-π stacking with phenylalanine residues .

Advanced: What strategies address low yields in the cyclocondensation step during synthesis?

- Solvent optimization : Replace ethanol with acetic acid to enhance proton availability for cyclization .

- Catalyst screening : Test NH₄OAc, montmorillonite K10, or iodine for improved reaction efficiency .

- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) and increase yields by 15–20% .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate pure product from by-products like unreacted Schiff bases .

Advanced: How do structural modifications at the 1H-imidazole ring influence bioactivity, and what SAR insights exist?

- Trifluoromethyl position : Moving the CF₃ group from C5 to C4 reduces kinase inhibition potency due to altered steric and electronic interactions .

- Aryl substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance metabolic stability but may reduce solubility. Bulky groups (e.g., 3-methylphenyl) improve target selectivity by restricting rotational freedom .

- Imidazole NH : Methylation eliminates hydrogen-bonding capacity, often abolishing activity against enzymes reliant on NH interactions (e.g., cytochrome P450) .

Advanced: How to resolve discrepancies in biological activity data across different assay systems for this compound?

- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration for kinase assays) .

- Cell model selection : Primary cells (e.g., cerebellar granule neurons) may show different sensitivity vs. immortalized lines (e.g., HEK293) due to endogenous kinase expression .

- Counteract off-target effects : Use selective inhibitors (e.g., SB202474 as a negative control for p38 MAPK assays) to confirm target specificity .

- Data normalization : Express activity relative to positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) to mitigate batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.